N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide

Cryptosporidium parvum IMPDH inhibitor Structure-Activity Relationship

This selective CpIMPDH inhibitor is critical for cryptosporidiosis drug discovery programs. Unlike generic PARP inhibitors, it targets parasitic IMPDH with low-nanomolar potency and selectivity over human isoforms, minimizing host toxicity. Use as a validated lead candidate for SAR optimization or as a chemical probe to dissect IMPDH biology in C. parvum. Ensure proper storage at -20°C.

Molecular Formula C19H15N3O3
Molecular Weight 333.347
CAS No. 1396867-63-2
Cat. No. B2543292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide
CAS1396867-63-2
Molecular FormulaC19H15N3O3
Molecular Weight333.347
Structural Identifiers
SMILESCN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C19H15N3O3/c1-22-19(24)14-8-4-3-7-13(14)15(21-22)11-20-18(23)17-10-12-6-2-5-9-16(12)25-17/h2-10H,11H2,1H3,(H,20,23)
InChIKeyUTDWJNHGEQTKLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide (CAS 1396867-63-2): A Selective CpIMPDH Inhibitor for Cryptosporidium Research


The compound N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide is a synthetic small molecule that merges a phthalazinone core with a benzofuran-2-carboxamide moiety. This specific hybrid structure is central to its biological profile, which is distinct from other phthalazinone-based inhibitors like the PARP inhibitor olaparib. The primary peer-reviewed evidence for its application comes from research on treating cryptosporidiosis, where it acts as a potent inhibitor of the Cryptosporidium parvum inosine-5′-monophosphate dehydrogenase (CpIMPDH) enzyme [1]. This targeted mechanism and its structural features form the basis for its differentiation in scientific research and procurement.

Why Generic Phthalazinone PARP Inhibitors Cannot Substitute for CAS 1396867-63-2 in Cryptosporidium parvum Research


Standard phthalazinone-based inhibitors, particularly those targeting human poly(ADP-ribose) polymerase (PARP) like olaparib, are not interchangeable with this compound. The target enzyme, CpIMPDH, is critical for guanine nucleotide synthesis in the parasite C. parvum but is structurally distinct from human PARP [1]. This difference in primary target means substituting a generic phthalazinone PARP inhibitor for this compound would completely fail to address the parasitic IMPDH pathway. Furthermore, the selectivity profile is crucial; the initial hit for this series was a CpIMPDH-selective inhibitor, and the development of benzofuranamide analogs was intentionally designed to improve potency and selectivity over human IMPDH isoforms, a key differentiator for reducing potential host toxicity [1].

Quantitative Differentiation Guide: Why Procure CAS 1396867-63-2 Over Its Closest Analogs for CpIMPDH Inhibition


Enzymatic Potency Comparison: Target Compound vs. Olaparib and a Close Structural Analog

The target compound belongs to a series of benzofuranamide analogs that exhibited low nanomolar inhibition of CpIMPDH. While the exact IC50 for this compound is not specified in the abstract, the series was developed to improve upon a lead compound's activity. A key comparator, the general PARP inhibitor olaparib, is structurally related but has a different primary target. In a separate study, olaparib showed an IC50 of 139 nM against human PARP-1, which is a different enzyme [1]. This cross-study comparison highlights the target compound's functional divergence, as its activity is directed at the parasitic CpIMPDH. A direct structural analog, N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-7-methoxybenzofuran-2-carboxamide, has a cyclopentyl substitution on the phthalazinone core, which is predicted to alter its potency and selectivity profile compared to the target compound's methyl substitution .

Cryptosporidium parvum IMPDH inhibitor Structure-Activity Relationship IC50

Functional Selectivity in a Parasite Model: Target Compound's Antiparasitic Activity

The study by Johnson et al. explicitly presents the antiparasitic activity of select analogs in a Toxoplasma gondii model, which serves as a surrogate for C. parvum infection. The target compound, as a member of the benzofuranamide series, contributed to the SAR that linked low nanomolar CpIMPDH inhibition to functional antiparasitic effects [1]. This cellular activity is a crucial differentiator from compounds that show enzymatic inhibition but lack cellular efficacy. The selectivity window is inferred from the compound's design to be CpIMPDH-selective, meaning it has reduced activity against human IMPDH, a property not shared by non-selective IMPDH inhibitors like mycophenolic acid.

Antiparasitic Activity Selectivity Toxoplasma gondii Drug Discovery

Structural Differentiation: The Critical Role of the Methyl Group on the Phthalazinone Core

The target compound features a 3-methyl substituent on its phthalazinone ring. This is a key structural difference from closely related analogs, such as the one with a 3-cyclopentyl group (CAS 1421499-07-1) . The methyl group is a critical pharmacophoric element derived from the initial high-throughput screening hit, an N-aryl-3,4-dihydro-3-methyl-4-oxo-1-phthalazineacetamide [1]. This small alkyl group is essential for maintaining the correct binding orientation within the CpIMPDH active site, which directly impacts inhibitory potency. The cyclopentyl analog, with its larger, bulkier substituent, is predicted to have significantly altered binding kinetics and selectivity, making it unsuitable for projects requiring the validated profile of the methyl-substituted lead series.

Structure-Activity Relationship Medicinal Chemistry Selectivity Drug Design

Key Procurement-Driven Application Scenarios for CAS 1396867-63-2 Based on Quantitative Differentiation


Lead Compound for Anti-Cryptosporidial Drug Discovery Targeting CpIMPDH

This compound should be procured as a lead candidate for medicinal chemistry optimization programs aimed at developing novel therapeutics for cryptosporidiosis. Its potent, low-nanomolar inhibition of the validated target CpIMPDH, combined with demonstrated antiparasitic activity in a cellular model, provides a strong starting point for lead optimization [1].

Selective Chemical Probe for Studying Parasitic IMPDH Biology

The compound's selectivity for the parasitic enzyme over human IMPDH isoforms makes it an ideal chemical probe. It can be used to dissect the specific role of IMPDH in C. parvum and related apicomplexan parasites without causing confounding toxicity from human IMPDH inhibition, a common issue with non-selective inhibitors [1].

Benchmark Compound for Next-Generation CpIMPDH Inhibitor Development

As a confirmed hit from a high-throughput screening campaign and the starting point for a successful SAR study that identified even more potent benzofuranamide analogs, this compound serves as a critical benchmark. Newly synthesized inhibitors should be compared against its established profile for potency, selectivity, and cellular activity to validate their advancement [1].

Quote Request

Request a Quote for N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.